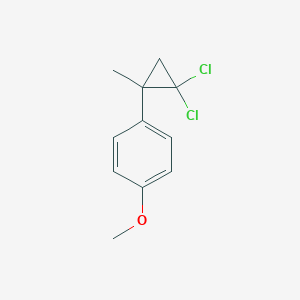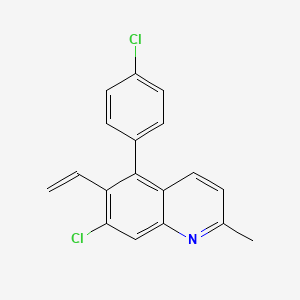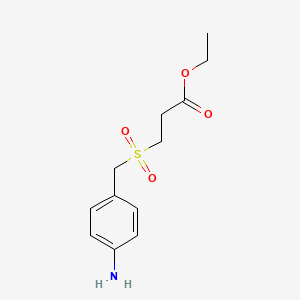
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is a chemical compound known for its unique structure and properties. It is derived from the combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with butanedioic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mass transfer and improved reaction rates, resulting in higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions and processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Wirkmechanismus
The mechanism by which Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate exerts its effects involves its ability to stabilize free radicals. The compound can react with free radicals to form stable products, thereby preventing further oxidative damage. This property makes it an effective antioxidant and stabilizer in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar properties.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used in wood and plastic-based coatings for its stabilizing effects.
Uniqueness
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is unique due to its specific combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid, which imparts distinct stability and reactivity characteristics. Its ability to act as both an antioxidant and a stabilizer makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C22H40N2O6 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C22H40N2O6/c1-19(2)11-15(12-20(3,4)23(19)27)29-17(25)9-10-18(26)30-16-13-21(5,6)24(28)22(7,8)14-16/h15-16,27-28H,9-14H2,1-8H3 |
InChI-Schlüssel |
ZXDIQRGIYADNBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-cyclohexyl-N'-[quinolin-6-yl]urea](/img/structure/B8431212.png)



![Tert-butyl 4-(6,12-dioxoindolo[2,1-b]quinazolin-9-yl)piperazine-1-carboxylate](/img/structure/B8431233.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-4-methylpentanoic acid](/img/structure/B8431257.png)
